Aqueous Solubility vs. (Bromomethyl)cyclohexane
The introduction of the 4-methoxy group confers measurable, albeit modest, aqueous solubility to the cyclohexane scaffold. 1-(Bromomethyl)-4-methoxycyclohexane exhibits a computed aqueous solubility of approximately 2 g/L at 25 °C . In contrast, (bromomethyl)cyclohexane, which lacks the ether functionality, is reported as insoluble in water [1]. This 2 g/L solubility threshold is practically significant: it enables aqueous workup procedures and biphasic reaction conditions that are inaccessible with the fully insoluble parent compound. The difference is directly attributable to the hydrogen-bond accepting capacity of the methoxy oxygen, as the 4-methyl analog (CAS 21857-32-9) with similar hydrophobicity but no H-bond acceptor also lacks measurable aqueous solubility [2].
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | ~2 g/L (computed, ACD/Labs) |
| Comparator Or Baseline | (Bromomethyl)cyclohexane: Insoluble in water |
| Quantified Difference | Qualitative transition from 'insoluble' to 'slightly soluble' |
| Conditions | Computed values using ACD/Labs V11.02; temperature 25 °C |
Why This Matters
This solubility differential makes the compound viable for aqueous-compatible synthetic protocols, reducing reliance on organic solvents in line with green chemistry principles, and simplifies isolation during multi-step syntheses.
- [1] ChemicalBook. Cyclohexylmethyl bromide (CAS 2550-36-9). Solubility: Insoluble in water. Retrieved from https://www.chemicalbook.cn/CASEN_2550-36-9.htm View Source
- [2] PubChem. 1-(Bromomethyl)-4-methylcyclohexane, Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_Bromomethyl_-4-methylcyclohexane View Source
